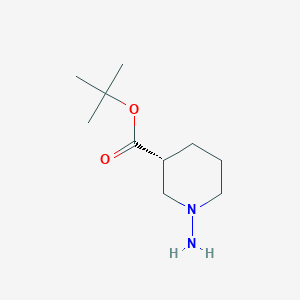

(R)-3-Boc-aminopiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

tert-butyl (3R)-1-aminopiperidine-3-carboxylate |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-5-4-6-12(11)7-8/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |

InChI Key |

BXHWWPNRUOHACS-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCN(C1)N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN(C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Applications of (R)-3-Boc-aminopiperidine in Medicinal Chemistry

Executive Summary: The Privileged Scaffold

(R)-3-Boc-aminopiperidine (CAS: 309956-78-3) is not merely a reagent; it is a "privileged structure" in modern drug discovery. Its value lies in its ability to introduce a chiral amine functionality within a saturated heterocycle, offering a precise vector for hydrogen bonding while modulating physicochemical properties like lipophilicity (

While its most famous application is in the synthesis of the DPP-4 inhibitor Linagliptin , this scaffold is increasingly utilized in "scaffold hopping" strategies for kinase inhibitors (JAK/BTK) and as a conformational constraint in peptidomimetics. This guide details the structural pharmacology, synthetic utility, and validated protocols for deploying this chiral building block.

Structural Pharmacology & Mechanism

Why the (R)-Enantiomer?

In the context of Dipeptidyl Peptidase-4 (DPP-4) inhibition, the stereochemistry is non-negotiable.[1] The (R)-configuration of the 3-aminopiperidine moiety aligns the primary amine (after deprotection) to interact with the catalytic triad of the enzyme. Specifically, the ammonium group forms salt bridges with Glu205 and Glu206 in the S2 subsite of DPP-4. The (S)-enantiomer often results in a dramatic loss of potency (100-fold or greater), making the enantiomeric purity of the starting material a critical quality attribute (CQA).

The Boc Advantage

The tert-butoxycarbonyl (Boc) group is essential for orthogonal protection. In multi-step synthesis—such as the construction of the xanthine core in Linagliptin—the Boc group protects the exocyclic amine, forcing chemoselective alkylation or acylation to occur at the piperidine ring nitrogen. Without this protection, competitive reactions at the primary amine would lead to inseparable mixtures.

Case Study: Synthesis of Linagliptin

The industrial synthesis of Linagliptin (Tradjenta) represents the "gold standard" application of this compound.

The Convergent Route

The most efficient route involves a convergent synthesis where the piperidine moiety is coupled to a xanthine-quinazoline core.

Mechanism of Action:

-

Nucleophilic Substitution (

): The secondary amine of the piperidine attacks the benzylic carbon of the chloromethyl-quinazoline intermediate. -

Base Mediation:

scavenges the generated HCl, driving the equilibrium forward. -

Deprotection: Acidic cleavage of the Boc group reveals the pharmacophore.

Visualization: Linagliptin Synthetic Pathway

The following diagram illustrates the critical coupling step and subsequent deprotection.[2][3]

Figure 1: Convergent synthesis workflow for Linagliptin highlighting the insertion of the this compound scaffold.

Emerging Applications: Kinase Inhibitors & Peptidomimetics

Scaffold Hopping in JAK Inhibitors

While first-generation JAK inhibitors (e.g., Tofacitinib) utilize specific piperidine cores, next-generation designs often employ scaffold hopping to improve selectivity (e.g., JAK1 vs. JAK2).

-

Strategy: Replace the pyrrolidine or piperidine core of a known inhibitor with (R)-3-aminopiperidine.[4]

-

Rationale: The 6-membered ring alters the vector of the solubilizing group, potentially accessing different regions of the solvent-exposed front of the ATP-binding pocket.

Peptidomimetics (Beta-Turn Mimetics)

This compound is used in Solid Phase Peptide Synthesis (SPPS) as a constraint.

-

Application: It acts as a Freidinger lactam analog when cyclized or simply as a rigid spacer.

-

Effect: It restricts the conformational flexibility of the peptide backbone, stabilizing secondary structures like

-turns, which can increase affinity for GPCRs.

Experimental Protocols

Protocol A: Coupling to Aryl Halides ( )

Context: Attaching the piperidine to a heteroaromatic core (e.g., for Kinase or DPP-4 inhibitors).

Materials:

-

Heteroaryl Chloride/Bromide (1.0 equiv)

-

This compound (1.1 equiv)

-

Base:

(3.0 equiv) or DIPEA (2.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

-

Dissolution: Dissolve the heteroaryl halide in MeCN (0.1 M concentration).

-

Addition: Add this compound followed by the base.

-

Reaction: Heat to 80°C (MeCN) or 60-90°C (DMF) monitoring by LC-MS.

-

Expert Tip: If the halide is unreactive, add catalytic KI (0.1 equiv) or switch to Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, NaOtBu).

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.

Protocol B: Boc-Deprotection (TFA Method)

Context: Revealing the primary amine after coupling.

Procedure:

-

Preparation: Dissolve the Boc-protected intermediate in DCM (5-10 mL/g).

-

Acidification: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise.

-

Ratio: Standard is 1:1 or 2:1 (DCM:TFA).

-

-

Monitoring: Stir at Room Temp for 1-2 hours. Monitor for disappearance of starting material (LC-MS M+H minus 100 or 56 mass units).

-

Workup (Critical):

-

Concentrate in vacuo to remove excess TFA.

-

Neutralization:[2] Redissolve in DCM/MeOH and treat with basic resin (Amberlyst A-21) or wash with saturated

if the product is lipophilic.

-

Comparative Data: Coupling Reagents

When using this compound in peptide coupling (Amide bond formation), selection of the coupling reagent is vital to prevent epimerization.

| Reagent | Efficiency | Epimerization Risk | Recommended Use |

| HATU | High | Low | Difficult couplings, steric hindrance. |

| EDC/HOBt | Medium | Low | Standard solution-phase synthesis. |

| PyBOP | High | Moderate | Solid-phase synthesis (SPPS). |

| DCC | Medium | High | Avoid if possible (urea byproduct issues). |

Logic Flow: Experimental Decision Tree

Use this logic flow to determine the optimal synthetic path for your application.

Figure 2: Decision matrix for selecting coupling conditions based on the electrophile.

References

- Synthetic method of linagliptin (CN105936634A). Google Patents.

-

Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. National Institutes of Health (PMC). Available at: [Link]

-

Design, synthesis and evaluation of (R)-3-... as a JAK1-selective inhibitor. National Institutes of Health (PMC). Available at: [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health (PubMed). Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105936634A - Synthetic method of linagliptin - Google Patents [patents.google.com]

The Strategic Role of (R)-3-Boc-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral intermediate (R)-3-Boc-aminopiperidine serves as a cornerstone in the synthesis of several key dipeptidyl peptidase-4 (DPP-4) inhibitors, a prominent class of oral hypoglycemic agents for the management of type 2 diabetes mellitus. Its structural rigidity, specific stereochemical configuration, and the versatility of the Boc-protecting group make it an invaluable building block for introducing the critical (R)-3-aminopiperidine pharmacophore. This guide provides an in-depth analysis of the strategic importance of this intermediate, contrasting its application in building-block approaches for synthesizing drugs like Alogliptin with alternative, highly efficient asymmetric syntheses developed for Sitagliptin. We will explore the causality behind synthetic choices, present detailed experimental workflows, and offer field-proven insights into the practical application of this vital chiral amine.

Introduction: The DPP-4 Therapeutic Target and the Primacy of Chirality

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a pivotal role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the active levels of these incretins are prolonged, leading to enhanced glucose-dependent insulin secretion and improved glycemic control in patients with type 2 diabetes.[1]

The molecular architecture of many potent and selective DPP-4 inhibitors incorporates a rigid cyclic amine scaffold designed to interact with specific pockets within the enzyme's active site. The 3-aminopiperidine moiety has proven to be a particularly effective component for this purpose.[1] Crucially, the stereochemistry at the C-3 position of the piperidine ring is paramount for optimal binding and biological activity. The (R)-enantiomer is consistently favored, underscoring the necessity of stereocontrolled synthesis in the development of these pharmaceuticals.[1][2] this compound has emerged as a premier chiral building block to ensure this stereochemical fidelity.[3][4][5]

The Chiral Building Block: this compound

Chemically, this compound (CAS RN: 309956-78-3) is a derivative of piperidine where the exocyclic amine at the 3-position is protected by a tert-butoxycarbonyl (Boc) group.[3] This structure provides a perfect marriage of stereochemical definition and synthetic utility.

-

The (R)-Configuration : This specific three-dimensional arrangement at the chiral center is essential for the efficacy of the final drug molecule, ensuring a precise fit into the DPP-4 enzyme's active site.[3]

-

The Boc Protecting Group : The Boc group is a lynchpin of modern organic synthesis for several reasons:[3]

-

Stability : It is robust and stable under a wide range of reaction conditions, including basic, hydrogenolytic, and mildly nucleophilic environments, allowing for selective manipulation of other parts of the molecule.[3]

-

Facile Cleavage : It can be readily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid or methanolic HCl) to liberate the free amine for subsequent coupling reactions.[3][5]

-

The synthesis of enantiomerically pure this compound is a critical upstream process. Methods include the resolution of racemic mixtures, synthesis from chiral pool starting materials like L-glutamic acid, and increasingly, asymmetric synthesis via enzymatic or catalytic routes.[4][6] For instance, transaminases have been employed for the asymmetric synthesis of (R)-3-amino-1-Boc-piperidine from the corresponding ketone, offering a green and highly selective biocatalytic route.[4][7]

The "Building Block" Strategy: Synthesis of Alogliptin

The synthesis of Alogliptin provides a classic example of the "building block" approach, where the pre-formed and chirally pure this compound is coupled late in the synthetic sequence. This strategy is highly reliable for securing the correct stereochemistry.

The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The piperidine nitrogen of this compound attacks an electron-deficient pyrimidinedione ring, displacing a leaving group (typically a halogen) to forge the key C-N bond.[8]

Workflow: Synthesis of Alogliptin via SNAr Coupling

Caption: Synthetic workflow for Alogliptin.

Experimental Protocol: Synthesis of Boc-Protected Alogliptin

-

Reaction Setup : To a suitable reactor, charge 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1.0 equiv), this compound (1.1-1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-3.0 equiv).[8][9]

-

Solvent Addition : Add a suitable solvent system, such as a mixture of isopropanol and water or methanol.[8][9]

-

Reaction Execution : Heat the mixture to a temperature range of 55-70 °C and stir until reaction completion is confirmed by HPLC analysis.

-

Work-up and Isolation : Upon completion, cool the reaction mixture. If inorganic salts precipitate, they can be removed by filtration. The product, Boc-protected Alogliptin, is then typically isolated via extraction and crystallization.

-

Deprotection : The Boc group is subsequently removed by treatment with an acid (e.g., hydrochloric acid or benzoic acid) to yield the final Alogliptin salt.[8]

Causality and Insights :

-

Choice of Base : A mild inorganic base like K₂CO₃ is crucial. It acts as a scavenger for the HCl generated during the substitution, driving the reaction to completion without causing unwanted side reactions or epimerization of the chiral center.

-

Solvent System : The use of protic solvents like isopropanol or methanol, often with water, is beneficial for dissolving the inorganic base and the starting materials, facilitating the reaction.

-

Strategic Advantage : This building block approach simplifies the purification process. Since the chirality is introduced via a high-purity starting material, the risk of forming diastereomeric impurities at this stage is minimized, avoiding complex chiral separations of the final product.

A Tale of Two Syntheses: Contrasting with Sitagliptin

The commercial synthesis of Sitagliptin represents a paradigm shift in pharmaceutical manufacturing, moving away from a building block approach towards a more atom-economical, catalytic asymmetric synthesis. This provides a powerful contrast to the Alogliptin strategy.

Merck's second-generation process for Sitagliptin does not use a pre-formed chiral amine. Instead, it constructs the chiral β-amino acid core through a highly efficient rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine.[10][11][12]

Comparative Synthesis Strategies

Caption: Contrasting synthetic strategies.

Key Differences and Rationale :

-

Chirality Introduction : For Alogliptin, chirality is sourced from the starting material. For Sitagliptin, it is created in situ using a chiral catalyst.[8][10]

-

Atom Economy : The asymmetric hydrogenation route for Sitagliptin is exceptionally atom-economical and "green," significantly reducing waste compared to routes that might involve classical resolution.[11][12]

-

Process Efficiency : The Sitagliptin process, developed for large-scale manufacturing, is a highly optimized, three-step, one-pot synthesis that achieves up to 65% overall isolated yield.[10][11]

-

Flexibility vs. Optimization : The building block approach (Alogliptin) offers flexibility and is ideal during drug discovery for rapidly creating analogues (Structure-Activity Relationship studies). The catalytic approach (Sitagliptin) is a hallmark of process chemistry, where a specific, high-volume target is optimized for maximum efficiency and minimum cost.

More recently, a biocatalytic route for Sitagliptin using an engineered transaminase has been developed, further highlighting the trend towards highly selective and sustainable catalytic methods.[13] This enzyme converts a prochiral ketone directly into the desired chiral amine with exceptional enantioselectivity.[13]

Quantitative Data Summary

The efficiency of these synthetic strategies can be compared through key performance metrics.

| Parameter | Sitagliptin (Asymmetric Hydrogenation) | Alogliptin (Building Block Approach) | Reference |

| Key Step | Rh(I)/tBu-JOSIPHOS catalyzed hydrogenation | SNAr coupling with this compound | [8][10] |

| Enantiomeric Excess (ee) | >99.5% | >99% (sourced from starting material) | [4][11] |

| Overall Yield | Up to 65% (from starting materials) | ~20-25% (reported for a three-stage process) | [9][11] |

| Key Advantage | High efficiency, atom economy, green process | Reliable stereocontrol, synthetic flexibility | [5][12] |

Conclusion

This compound is more than just an intermediate; it is a strategic tool in the synthesis of DPP-4 inhibitors. Its use exemplifies a robust and reliable method for embedding the essential chiral aminopiperidine pharmacophore, as demonstrated in the synthesis of Alogliptin. This "building block" strategy ensures high stereochemical purity and offers modularity, which is invaluable in both discovery and development.

However, the evolution of pharmaceutical synthesis, showcased by the manufacturing processes for Sitagliptin, highlights a powerful alternative. Direct asymmetric catalysis, whether through transition metals or enzymes, offers a more convergent, atom-economical, and environmentally benign pathway for large-scale production. The choice between these strategies is not a matter of right or wrong, but a calculated decision based on the specific target molecule, the stage of development, scale, and economic and environmental goals. Understanding the role and context of this compound provides a clear window into these critical strategic decisions that shape modern drug manufacturing.

References

-

Title: Highly Efficient Asymmetric Synthesis of Sitagliptin Source: Journal of the American Chemical Society URL: [Link]

-

Title: Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate Source: MDPI URL: [Link]

-

Title: (PDF) Synthesis of Sitagliptin Source: ResearchGate URL: [Link]

-

Title: Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity Source: Organic Letters - ACS Publications URL: [Link]

- Title: Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation Source: Google Patents URL

-

Title: Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination Source: Chemistry – A European Journal URL: [Link]

-

Title: Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture Source: PubMed URL: [Link]

-

Title: Highly efficient asymmetric synthesis of sitagliptin Source: PubMed URL: [Link]

-

Title: Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate Source: PubMed URL: [Link]

-

Title: Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor Source: PubMed URL: [Link]

-

Title: Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases Source: Beilstein Journal of Organic Chemistry URL: [Link]

- Title: Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride Source: Google Patents URL

-

Title: The Chemistry of (R)-3-(Boc-Amino)piperidine: A Building Block for Innovation Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

-

Title: Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades Source: Chemical Communications (RSC Publishing) URL: [Link]

- Title: Process for the preparation of alogliptin Source: Google Patents URL

- Title: Process for the preparation of alogliptin Source: Google Patents URL

-

Title: Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition Source: PubMed Central URL: [Link]

- Title: Method for synthesizing (R)

-

Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL: [Link]

-

Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: PubMed Central URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 7. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 8. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 9. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility profile of (R)-3-Boc-aminopiperidine in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for (R)-3-Boc-aminopiperidine

Executive Summary & Chemical Context

This compound (CAS: 309956-78-3) is a critical chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Alogliptin and Linagliptin .[1] Its structural integrity—specifically the preservation of the (R)-enantiomer and the tert-butyloxycarbonyl (Boc) protecting group—is paramount during process scale-up.[1]

Understanding the solubility profile of this intermediate is not merely a matter of data collection; it is the foundation for designing high-yield isolation strategies (crystallization) and efficient purification workups (extraction).[1] This guide provides a definitive solubility framework, moving beyond basic observations to actionable process engineering logic.

Theoretical Solubility Framework

To predict solvent behavior, we must analyze the competing moieties within the molecule:

-

The Piperidine Ring (Secondary Amine): This introduces basicity (

) and polarity.[1] It allows for hydrogen bonding and significant pH-dependent solubility in aqueous media.[1] -

The Boc-Carbamate Group: This moiety is lipophilic and bulky.[1] It disrupts the crystal lattice energy, generally enhancing solubility in organic solvents (DCM, EtOAc) while reducing water solubility compared to the free amine.

-

Chirality: As a pure enantiomer, the crystal lattice energy is higher than that of a racemate, often requiring specific "good solvent/anti-solvent" pairings for effective recrystallization.

Predicted Partition Coefficient (LogP): ~1.1 – 1.3 Implication: The molecule sits at the boundary of hydrophilicity and lipophilicity, making it highly manipulable via solvent polarity adjustments.

Experimental Solubility Profile

The following data aggregates empirical observations from synthesis protocols, patent literature, and standard chemical behavior for Boc-protected piperidines.

Qualitative Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Process Application |

| Chlorinated | Dichloromethane (DCM) | High | Primary extraction solvent; resin cleavage.[1] |

| Alcohols | Methanol, Ethanol | High | Hydrogenation solvent; Recrystallization (Hot). |

| Esters | Ethyl Acetate (EtOAc) | Moderate/High | Liquid-Liquid extraction; Crystallization co-solvent.[1] |

| Ethers | THF, MTBE | Moderate | Reaction medium; MTBE used in salt formation. |

| Aliphatics | Hexane, Heptane | Low / Insoluble | Anti-solvent for precipitation/crystallization. |

| Aqueous | Water (Neutral pH) | Low | Wash phase to remove inorganic salts.[1] |

| Aqueous | Water (Acidic pH < 4) | High | Forms water-soluble ammonium salt (Piperidine-NH₂⁺).[1] |

Critical Process Insight: The pH Switch

Unlike standard neutral organics, this compound possesses a basic piperidine nitrogen.[1]

-

Acidic Conditions: The molecule becomes a cationic salt (highly water-soluble).[1]

-

Basic/Neutral Conditions: The molecule remains a free base (organic-soluble).[1]

-

Process Utility: This allows for "Acid-Base Swing Extraction"—impurities can be washed away by toggling the pH of the aqueous phase.[1]

Protocol: Gravimetric Solubility Determination

As exact quantitative values (

The Saturation Shake-Flask Method (Isothermal)

Objective: Determine the maximum mass of solute dissolved in a fixed volume of solvent at equilibrium.

Step-by-Step Methodology:

-

Preparation: Accurately weigh 500 mg of this compound into a 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in small increments (e.g., 500 µL) while agitating.

-

Equilibration:

-

If the solid dissolves immediately, the solubility is

(High). -

If solid remains, cap the vial and place it in a temperature-controlled shaker (e.g., 25°C) for 24 hours .

-

-

Validation Check (The "Self-Validating" Step):

-

Visually confirm excess solid is present after 24 hours.[1] If clear, add more solid and repeat. Equilibrium cannot be measured without a solid phase present.

-

-

Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).

-

Gravimetric Analysis:

Calculation:

Figure 1: Workflow for Gravimetric Solubility Determination.

Process Application: Recrystallization & Extraction

The solubility data dictates the purification strategy. The following standard operating procedures (SOPs) are derived from optimized synthesis routes for Alogliptin intermediates.

A. Recrystallization Strategy (Purification)

Solvent System: Ethanol (Good Solvent) / Petroleum Ether or Hexane (Anti-Solvent).[1]

-

Dissolution: Dissolve crude this compound in minimal boiling Ethanol (approx. 3-5 volumes).

-

Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

-

Nucleation: Cool slowly to room temperature.

-

Anti-Solvent Addition: Slowly add Petroleum Ether (approx. 5-10 volumes) dropwise with stirring.

-

Harvest: Cool to 0-5°C, age for 2 hours, and filter the white crystalline solid.

B. Extraction Strategy (Workup)

System: Ethyl Acetate / Water.[1][2]

-

Partition: Dilute reaction mixture with Ethyl Acetate.

-

Wash 1 (Basic): Wash with 5%

or dilute -

Wash 2 (Neutral): Wash with Brine to remove trapped water.[1]

-

Drying: Dry organic layer over

.[1]

Figure 2: Decision Matrix for Solvent Selection based on Process Goals.

References

-

Synthesis and Application of (R)-3-(Boc-Amino)piperidine . ChemicalBook.[1][3] Retrieved from [1]

-

Safety Data Sheet: (R)-3-(Boc-amino)piperidine . Thermo Fisher Scientific.[1] Retrieved from [1]

-

Patent CN105130879A . Preparation method of this compound. Retrieved from

-

Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][4] (General reference for Boc-amine solubility characteristics).

-

PubChem Compound Summary: tert-butyl N-[(3R)-piperidin-3-yl]carbamate . National Center for Biotechnology Information.[1] Retrieved from [1]

Sources

Stability of (R)-3-Boc-aminopiperidine: An In-depth Technical Guide

Abstract

(R)-3-Boc-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors like Linagliptin.[1][2] Its chemical stability under standard handling, storage, and reaction conditions is paramount to ensure the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the stability of this compound, delving into its degradation pathways, recommended storage and handling conditions, and methodologies for assessing its purity and stability. This document is intended for researchers, scientists, and drug development professionals who utilize this vital intermediate.

Introduction: The Pivotal Role of this compound in Drug Synthesis

The precise three-dimensional structure of this compound, featuring a piperidine ring with a chiral center at the 3-position and a tert-butoxycarbonyl (Boc) protected amine, is fundamental to the biological activity of the APIs it helps create.[1] The Boc protecting group offers the advantage of being stable under a range of reaction conditions while allowing for selective deprotection under mild acidic conditions.[1] Understanding the stability profile of this intermediate is not merely a matter of good laboratory practice; it is a critical component of process development and quality control in pharmaceutical manufacturing.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use.

| Property | Value | Source |

| CAS Number | 309956-78-3 | [2][3] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 200.28 g/mol | [2][3] |

| Appearance | White to pale yellow solid/powder | [2][4] |

| Melting Point | 116-121 °C | |

| Solubility | Soluble in methanol and ethanol | [2][4] |

| Storage Temperature | 2-8°C |

Core Stability Profile: Understanding Degradation Pathways

The stability of this compound is primarily influenced by the lability of the Boc protecting group and the potential for oxidation of the piperidine ring.

Hydrolytic Stability: The Acid-Labile Boc Group

The tert-butoxycarbonyl (Boc) group is notoriously susceptible to cleavage under acidic conditions. This is the most significant and predictable degradation pathway for this compound. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene.

Conversely, the Boc group is generally stable under neutral and basic conditions, a characteristic that makes it a valuable orthogonal protecting group in multi-step syntheses.[5][6][]

Oxidative Stability: The Piperidine Ring

The piperidine ring, particularly the tertiary amine, is susceptible to oxidation.[8][9] Oxidizing agents can lead to the formation of N-oxides or more complex ring-opened products.[8][9] While this compound has a secondary amine within the ring, the nitrogen lone pair still presents a site for potential oxidation. In forced degradation studies of linagliptin, a downstream product, some degradation was observed under oxidative stress (e.g., with hydrogen peroxide), suggesting that the piperidine moiety can be a point of vulnerability.[10]

Thermal and Photolytic Stability

This compound is generally stable under normal temperatures.[11] However, elevated temperatures can promote thermal degradation.[9] While specific data for this compound is limited, forced degradation studies on related compounds indicate that significant degradation is not typically observed under thermal and photolytic stress.[10] Exposure to UV light can, in some cases, provide the energy to initiate degradation through radical mechanisms.[9]

Chiral Stability

The chiral center at the 3-position is a critical feature of this compound. Racemization would lead to the formation of the (S)-enantiomer, an impurity that could have different pharmacological properties and potentially adverse effects. While there is no specific evidence to suggest that this compound is prone to racemization under standard conditions, it is a critical parameter to monitor in stability studies, especially under stress conditions that might involve acidic or basic environments.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended based on safety data sheet information:

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[12] A temperature of 2-8°C is often specified.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[4]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid skin and eye irritation.[11][12]

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a systematic approach, typically involving forced degradation studies and the use of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a substance to identify potential degradation products and establish degradation pathways. This information is crucial for developing stability-indicating analytical methods.

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C and collect samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and collect samples at various time points.

-

Thermal Degradation: Store both solid samples and the stock solution in an oven at 80°C. Collect samples at various time points.

-

Photolytic Degradation: Expose solid samples and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the parent compound. A High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly employed for this purpose.

Proposed HPLC Method Parameters:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for reversed-phase chromatography.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: UV detection at a wavelength where this compound has sufficient absorbance. Since the piperidine ring lacks a strong chromophore, derivatization may be necessary for sensitive detection, or a lower UV wavelength may be used.[13][14]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.

Identification of Degradation Products

Degradation products observed in the forced degradation studies should be identified and characterized. This is often achieved by collecting the fractions corresponding to the degradation peaks from the HPLC and analyzing them using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Summary and Conclusions

This compound is a stable compound under recommended storage conditions. The primary degradation pathway is the acid-catalyzed cleavage of the Boc protecting group. The piperidine ring also has the potential for oxidative degradation. A comprehensive understanding of these stability aspects is crucial for its effective use in pharmaceutical synthesis. The implementation of systematic forced degradation studies coupled with a validated stability-indicating HPLC method is essential for ensuring the quality and purity of this key intermediate.

References

-

Biosynce. (2025). Under what conditions does piperidine decompose? Biosynce Blog. [Link]

-

Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). What is this compound and Why is it Important?[Link]

-

Asian Publication Corporation. (n.d.). A new simple, selective, highly sensitive, specific (stability indicating), robust, rugged and mass compatible gas chromatographic method. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Boc-amino)piperidine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-BOC-3-Aminopiperidine. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Chem-Impex. (n.d.). R-1-Boc-3-aminopiperidine. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. [Link]

-

Beilstein-Institut. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

-

World Journal of Pharmaceutical Research. (n.d.). FORCED DEGRADATION STUDIES ON LINAGLIPTIN TABLETS BY REVERSE PHASE HPLC METHOD. [Link]

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

Rhenium Shop. (n.d.). (R)-(-)-3-Amino-1-BOC-piperidine, 97%, Thermo Scientific Chemicals. [Link]

- Google Patents. (n.d.). CN105130879A - Preparation method of this compound.

-

National Center for Biotechnology Information. (n.d.). 1-BOC-3-Aminopiperidine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Boc-amino)piperidine. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 3. This compound | CAS 309956-78-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biosynce.com [biosynce.com]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 14. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

Methodological & Application

Application Note: Peptide Coupling Strategies for (R)-3-Boc-aminopiperidine

Executive Summary

(R)-3-Boc-aminopiperidine (CAS: 309956-78-3) is a critical chiral building block, most notably serving as the core scaffold for dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin. While the C3-Boc-amino group provides essential pharmacological interactions, it introduces significant steric bulk proximal to the reactive N1-piperidine center.

This Application Note provides a definitive guide to acylation at the N1 position. We contrast the "Discovery Standard" (HATU) against the "Process Superior" (T3P) reagents, demonstrating that while HATU offers kinetic dominance for small-scale diversity, T3P (Propylphosphonic anhydride) provides the optimal balance of safety, green metrics, and enantiomeric retention for scale-up.

The Challenge: Sterics and Stereochemistry

The coupling of this compound presents two distinct challenges that disqualify standard carbodiimide (EDC/NHS) protocols:

-

Steric Hindrance: The tert-butyloxycarbonyl (Boc) group at C3 creates a "molecular shield" around the N1 nitrogen. Standard active esters (OBt/OSu) often react too slowly, leading to hydrolysis or background side reactions.

-

Enantiomeric Integrity: While the C3 chiral center is beta to the reaction site (N1) and less prone to direct racemization via oxazolone formation than alpha-amino acids, the use of harsh bases or prolonged reaction times required by weak coupling agents can lead to base-catalyzed elimination or epimerization.[1]

Decision Matrix: Reagent Selection

The following decision tree outlines the logical selection process based on reaction scale and substrate complexity.

Figure 1: Decision matrix for selecting coupling reagents based on scale and steric demand.

Comparative Analysis of Reagents

HATU (The Kinetic Powerhouse)

HATU generates the O-7-azabenzotriazole active ester. The pyridine nitrogen in the leaving group provides anchiomeric assistance (neighboring group participation), stabilizing the transition state and accelerating the attack of the hindered piperidine nitrogen.

-

Pros: Highest coupling success rate; works on "dead" reactions.

-

Cons: Expensive; generates tetramethylurea (difficult to remove) and HOAt (sensitizer); atom uneconomical.

T3P (The Process Champion)

T3P (Propylphosphonic anhydride) acts as a cyclic anhydride.[2] It activates the carboxylic acid to form a mixed anhydride.

-

Pros: Water-soluble byproducts (easy wash workup); low epimerization risk; available as 50% solution in green solvents (EtOAc, MeTHF); thermal stability.

-

Cons: Slower kinetics than HATU; requires base (NMM/Pyridine) to drive the cycle.

Data Summary Table

| Feature | HATU Protocol | T3P Protocol |

| Reagent Class | Uronium / Guanidinium | Cyclic Phosphonic Anhydride |

| Active Species | OAt Ester (7-azabenzotriazole) | Mixed Anhydride |

| Solvent System | DMF, DMAc, NMP | EtOAc, MeTHF, DCM |

| Workup | Aqueous extraction + Column Chromatography | Water/Bicarb Wash (No Column often possible) |

| Atom Economy | Poor (Large leaving group) | High |

| Cost | High ( | Moderate ( |

| Safety | Sensitizer (HOAt), Explosive risk (dry) | Non-explosive, Non-sensitizing |

Mechanistic Pathway (T3P)

Understanding the T3P mechanism is crucial for troubleshooting. Unlike HATU, T3P acts as a water scavenger, driving the equilibrium forward.

Figure 2: T3P activation cycle. Note that the byproduct is a water-soluble phosphonic acid salt.[1]

Experimental Protocols

Protocol A: High-Throughput / Discovery (HATU)

Recommended for <100mg scale or when the carboxylic acid partner is extremely valuable.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.1 equiv)

-

HATU (1.1 - 1.2 equiv)

-

DIPEA (Hunig's Base) (3.0 equiv)

-

DMF (Anhydrous) [Concentration: 0.1 M]

Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF.

-

Base Addition: Add DIPEA dropwise. The solution should turn yellow (activation of HOAt). Stir for 2-5 minutes.

-

Coupling: Add this compound.

-

Reaction: Stir at Room Temperature (RT) for 1–2 hours.

-

Self-Validation: Check LCMS. If acid remains, add 0.1 eq HATU. If amine remains, the reaction is complete (excess amine is expected).

-

-

Quench: Dilute with EtOAc (10 volumes). Wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x).

-

Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (typically 0-10% MeOH in DCM).

Protocol B: Process / Scale-Up (T3P)

Recommended for >1g scale, GMP workflows, or to avoid chromatography.[1]

Materials:

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.1 equiv)

-

T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)

-

N-Methylmorpholine (NMM) or Pyridine (3.0 - 4.0 equiv)

-

Solvent: EtOAc or 2-MeTHF [Concentration: 0.2 - 0.5 M]

Procedure:

-

Slurry: Charge the Carboxylic Acid, this compound, and Base (NMM) into the reactor/flask with EtOAc. Cool to 0°C.

-

Note: Unlike HATU, we do not pre-activate the acid. We mix acid and amine first.[1]

-

-

Addition: Add T3P solution dropwise over 10-20 minutes to control exotherm.

-

Reaction: Allow to warm to RT. Stir for 2–12 hours.

-

Optimization: If conversion is slow after 4 hours, heat to 40-50°C. T3P is thermally stable, unlike HATU.

-

-

Workup (The "Green" Advantage):

-

Add water (5 volumes). Stir for 15 mins. Separate layers.

-

Wash organic layer with 10% Citric Acid (removes excess amine and NMM).

-

Wash organic layer with sat. NaHCO3 (removes unreacted acid and P-byproducts).

-

Wash with Brine.

-

-

Isolation: Dry over MgSO4 and concentrate. Often yields pure product without chromatography.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (HATU) | DMF wet or amine HCl salt used without extra base. | Ensure DMF is anhydrous. If using amine-HCl salt, increase DIPEA by 1.0 equiv.[1] |

| Low Conversion (T3P) | Steric bulk prevents attack at RT. | Heat reaction to 50°C (T3P allows this). Switch base to Pyridine (acts as solvent/catalyst). |

| Epimerization (loss of R-isomer) | High pH or prolonged activation. | Reduce base equivalents. Switch from DIPEA to NMM or Collidine (weaker bases). Use T3P (lower risk).[2][3] |

| Solidification | Product insolubility in EtOAc. | For T3P, switch solvent to DMF/EtOAc mix or DCM. |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][4][5][6] Tetrahedron, 60(11), 2447-2467. Link

-

Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[2][5][7] Organic Process Research & Development. (Contextual citation for T3P properties).

Sources

- 1. CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. reddit.com [reddit.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 6. bachem.com [bachem.com]

- 7. nbinno.com [nbinno.com]

Application Notes and Protocols for the Synthesis of Linagliptin Intermediates Utilizing (R)-3-Boc-aminopiperidine

Abstract

This document provides a detailed scientific guide for the synthesis of key intermediates of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The protocols herein focus on the strategic use of (R)-3-(tert-butoxycarbonyl)-aminopiperidine, a critical chiral building block that ensures the stereochemical integrity of the final active pharmaceutical ingredient (API). We will explore the rationale behind the synthetic strategy, provide step-by-step experimental protocols, and discuss critical process parameters and optimization considerations for researchers in pharmaceutical development and organic synthesis.

Introduction: The Strategic Importance of (R)-3-Boc-aminopiperidine in Linagliptin Synthesis

Linagliptin (Tradjenta®) is a xanthine-based therapeutic agent for the management of type 2 diabetes mellitus.[1] Its efficacy is intrinsically linked to its specific three-dimensional structure, with the (R)-enantiomer of the aminopiperidine moiety being essential for its high potency and selectivity in inhibiting the DPP-4 enzyme.[2] Consequently, the synthesis of Linagliptin demands a robust and stereoselective strategy.

The use of a pre-functionalized chiral building block, namely (R)-3-(tert-butoxycarbonyl)-aminopiperidine (this compound), is a cornerstone of many successful industrial syntheses.[3] This approach offers two primary advantages:

-

Enantiopurity Control: It introduces the desired stereocenter early in the synthesis, circumventing the need for challenging chiral resolutions of racemic mixtures in later stages, which are often inefficient.[4]

-

Chemical Stability and Selectivity: The Boc (tert-butoxycarbonyl) protecting group masks the primary amine, preventing it from engaging in undesired side reactions. It is stable under the conditions required for the key C-N bond formation and can be removed efficiently under acidic conditions in the final synthetic step.[5][6]

This guide will detail the synthesis of Boc-protected Linagliptin through the coupling of this compound with a functionalized xanthine core, followed by the final deprotection step.

Overall Synthetic Pathway

The synthesis of Linagliptin is a multi-step process that converges on the key coupling reaction. The overall strategy involves the preparation of a reactive xanthine intermediate which is then coupled with the chiral aminopiperidine side chain.

Figure 1: Convergent synthetic strategy for Linagliptin highlighting the key coupling of Intermediate A and Intermediate B.

Synthesis of Key Intermediates

Intermediate A: 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

The synthesis of this complex xanthine core is typically achieved in three main steps starting from commercially available 3-methylxanthine.

Step 1: Bromination of 3-Methylxanthine The selective bromination at the C8 position of the purine ring is the initial step. This position is activated towards electrophilic substitution. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation.[7]

Step 2: N7-Alkylation with 1-bromo-2-butyne The subsequent alkylation at the N7 position is achieved using 1-bromo-2-butyne. The reaction is performed in the presence of a base to deprotonate the xanthine nitrogen, facilitating nucleophilic attack.[1][8]

Step 3: N1-Alkylation with 2-(chloromethyl)-4-methylquinazoline The final step in constructing Intermediate A is the alkylation at the N1 position with 2-(chloromethyl)-4-methylquinazoline. This reaction also requires a base to proceed efficiently.[1]

The synthesis of these precursors is well-documented in patent literature and academic publications.[1][8] For the purpose of this guide, we will assume Intermediate A is available or has been synthesized according to established methods.

Core Protocol: Coupling of Intermediate A with this compound

This nucleophilic aromatic substitution (SNAr) reaction is the most critical step in the synthesis, where the chiral piperidine moiety is introduced. The electron-withdrawing nature of the xanthine ring system facilitates the displacement of the bromide at the C8 position by the secondary amine of the piperidine ring.

Causality and Experimental Choices

-

Solvent: High-boiling polar aprotic solvents like N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) are preferred.[5] These solvents effectively dissolve the reactants and facilitate the SNAr reaction, which often requires elevated temperatures.

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) is typically used.[5] Its role is to act as a scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. An organic base like N,N-Diisopropylethylamine (DIEA) can also be employed.[1]

-

Temperature: The reaction generally requires heating to achieve a reasonable reaction rate. Temperatures between 80-100 °C are common.[1][5] Reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine completion.

Experimental Workflow: SNAr Coupling

Figure 2: Step-by-step workflow for the synthesis of Boc-Linagliptin via SNAr coupling.

Detailed Step-by-Step Protocol

This protocol is adapted from methodologies described in the scientific literature and serves as a representative example.[5] Researchers should perform their own risk assessment and optimization.

-

Reactor Setup: To a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge Intermediate A (1.0 eq), this compound (1.1-1.5 eq), and anhydrous potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add N,N-Dimethylacetamide (DMAc, approx. 10 volumes relative to Intermediate A).

-

Reaction Execution: Begin stirring the suspension and heat the reaction mixture to 80-85 °C under a nitrogen atmosphere.

-

Monitoring: Maintain the temperature and monitor the reaction's progress by taking aliquots and analyzing them via HPLC until the consumption of Intermediate A is deemed complete (e.g., <1% remaining). This typically takes 10-15 hours.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to 35-40 °C. Slowly add water (approx. 30 volumes) to the reaction mixture with stirring. The product will precipitate as a solid.

-

Filtration: Continue stirring the slurry for 30-60 minutes, then collect the solid product by filtration.

-

Washing: Wash the filter cake with purified water to remove residual solvent and inorganic salts.

-

Drying: Dry the obtained solid (Boc-Linagliptin) under vacuum at 50-60 °C until a constant weight is achieved.

Data Presentation: Typical Reaction Parameters

| Parameter | Value / Reagent | Rationale / Comment |

| Intermediate A | 1.0 equivalent | Limiting reagent. |

| This compound | 1.2 equivalents | A slight excess is used to ensure complete conversion of the limiting reagent. |

| Base | Potassium Carbonate (K₂CO₃) | 2.5 equivalents |

| Solvent | N,N-Dimethylacetamide (DMAc) | ~10 mL / g of Int. A |

| Temperature | 80-85 °C | Provides sufficient thermal energy for the SNAr reaction. |

| Reaction Time | 12-16 hours | Varies based on scale and efficiency. Monitor by HPLC. |

| Typical Yield | >85% | Yield of crude Boc-Linagliptin. |

| Typical Purity (Crude) | >98% (HPLC) | Purification may be required depending on downstream needs. |

Final Step: Boc Group Deprotection

The final step to obtain Linagliptin is the removal of the Boc protecting group from the piperidine amine. This is an acid-catalyzed hydrolysis.

Reagent Selection

While trifluoroacetic acid (TFA) is effective, it is also corrosive and relatively expensive, making it less ideal for large-scale production.[5][6] A common and more industrially viable alternative is the use of hydrochloric acid in a suitable solvent like isopropanol (IPA).[1] This method generates the hydrochloride salt of Linagliptin, which can then be neutralized to yield the free base. It is crucial to control this step to avoid the formation of impurities.[1]

Protocol: Deprotection of Boc-Linagliptin

-

Dissolution: Suspend the crude or purified Boc-Linagliptin (1.0 eq) in a suitable solvent such as dichloromethane or isopropanol.

-

Acid Addition: Add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M) or trifluoroacetic acid.

-

Reaction: Stir the mixture at ambient temperature. The reaction is typically complete within a few hours. Monitor by HPLC for the disappearance of the starting material.

-

Isolation/Neutralization: Upon completion, the product can be isolated as the salt or the reaction mixture can be neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the Linagliptin free base.

-

Purification: The crude Linagliptin is often purified by recrystallization from a suitable solvent system, such as methanol/methyl-tert-butyl ether, to achieve the high purity required for an API.[1]

Conclusion

The synthesis of Linagliptin via the coupling of a pre-formed xanthine core with the chiral synthon this compound represents a robust and scalable manufacturing route. This strategy effectively controls the critical stereochemistry of the final molecule. The protocols and insights provided in this guide offer a comprehensive framework for researchers and drug development professionals. Successful implementation relies on careful control of reaction parameters, diligent in-process monitoring, and appropriate purification strategies to ensure the final API meets all quality and purity specifications. Further process optimization, potentially aided by Design of Experiments (DoE), can lead to enhanced yields and a more robust manufacturing process.[9][10]

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. (2020). CHEMISTRY & BIOLOGY INTERFACE, 10(5), 111-120.

- An improved process for preparing linagliptin and its key intermediates. (2015). Google Patents. WO2015004599A1.

- Synthesis and Application of (R)-3-(Boc-Amino)piperidine. (n.d.). ChemicalBook.

- Wang, B., Li, Z., Xia, L., Chi, Y., & Li, Z. (2025). Study on Synthesis Process of Linagliptin and Its Related Substances. Chinese Journal of Pharmaceuticals, 56(9), 1120.

- Wang, H., Chen, K., Lin, B., et al. (2022). Process Development and Optimization of Linagliptin Aided by the Design of Experiments (DoE). Organic Process Research & Development, 26(12), 3254–3264.

- An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. (2015). Quick Company. INA Publication No. 01/2015.

- Huang, Y., He, X., Wu, T., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041.

- Synthesis of linagliptin (1). Conditions: (a) HCl, 1,4-dioxane, 6 °C... (n.d.). ResearchGate.

- Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis. (2015). Google Patents. CN104387315A.

- Wang, B., Li, Z., Xia, L., et al. (2025). Synthesis of Related Substances of Linagliptin. Chinese Journal of Pharmaceuticals.

- Process Development and Optimization of Linagliptin Aided by the Design of Experiments (DoE). (2022). ResearchGate.

- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). Molecules, 27(15), 4983.

- Process for purification of linagliptin. (2023). Google Patents. WO2023156675A1.

- What is the synthesis route of (R)-3-(Boc-Amino)piperidine? (n.d.). Guidechem.

- A kind of preparation method of linagliptin. (2016). Google Patents. CN105906628A.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 5. WO2015004599A1 - An improved process for preparing linagliptin and its key intermediates - Google Patents [patents.google.com]

- 6. CN105906628A - A kind of preparation method of linagliptin - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of Related Substances of Linagliptin [journal11.magtechjournal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Note: Microwave-Assisted Functionalization of (R)-3-Boc-Aminopiperidine

Executive Summary

(R)-3-Boc-aminopiperidine (CAS: 309956-78-3) is a critical chiral building block in medicinal chemistry, most notably serving as the piperidine scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin .[1] Conventional thermal heating for the functionalization of the piperidine nitrogen often suffers from long reaction times (12–24 hours) and competitive side reactions due to the steric environment of the 3-amino group.

This Application Note details optimized microwave-assisted synthesis (MW) protocols for reacting this compound. By leveraging the Arrhenius acceleration and dipolar polarization effects of microwave irradiation, researchers can achieve quantitative conversions in minutes rather than hours. We present two distinct workflows:

-

Nucleophilic Aromatic Substitution (SNAr): For electron-deficient heteroaryl chlorides (e.g., Alogliptin synthesis).

-

Buchwald-Hartwig Amination: For unactivated aryl halides.

Scientific Rationale & Mechanistic Insight

Why Microwave Irradiation?

The secondary amine of the piperidine ring is moderately nucleophilic but sterically encumbered by the adjacent Boc-protected amine at the C3 position. In thermal SNAr reactions, this steric bulk often necessitates high temperatures, leading to Boc-thermal instability (isobutylene extrusion).

Microwave irradiation offers two specific advantages for this substrate:

-

Selective Heating: Polar solvents (DMSO, NMP, alcohols) couple efficiently with the microwave field, allowing rapid heating to 150°C+ while maintaining wall temperatures lower than the bulk, reducing wall-effect degradation.

-

Pressure Effects: Sealed-vessel MW synthesis allows solvents to be heated far above their boiling points (superheating), significantly increasing the kinetic rate constant (

) of the nucleophilic attack.

Regioselectivity Strategy

Using This compound rather than the free diamine is crucial. The Boc group protects the primary C3-amine, forcing the reaction to occur exclusively at the piperidine nitrogen. This "Protection-First" strategy eliminates the formation of regioisomeric byproducts common in unprotected diamine couplings.

Protocol 1: Microwave-Assisted SNAr (Alogliptin Intermediate)

This protocol describes the coupling of this compound with a chlorouracil derivative, a key step in the synthesis of Alogliptin.

Reaction Scheme

Electrophile: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Nucleophile: this compound Conditions: MW, 150°C, 20 min.

Materials

-

Reagent A: 6-Chloro-uracil derivative (1.0 equiv)

-

Reagent B: this compound (1.2 equiv)

-

Base: Potassium Carbonate (

), finely ground (2.0 equiv) -

Solvent: Isopropanol (IPA) / Water (9:1 v/v) or NMP (for higher solubility)

-

Vessel: 10 mL Microwave Process Vial with crimp cap/septum.

Step-by-Step Methodology

-

Charge: To a 10 mL microwave vial, add Reagent A (1.0 mmol, 275 mg) and Reagent B (1.2 mmol, 240 mg).

-

Solubilize: Add 4 mL of IPA/Water (9:1). Add the

(2.0 mmol, 276 mg). Add a magnetic stir bar. -

Seal: Crimp the vial using a dedicated decapper/crimper tool to ensure a pressure-tight seal (up to 20 bar).

-

Irradiate: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

-

Cooling: Use compressed air cooling (built-in) to drop temperature to <50°C.

-

Work-up:

-

Pour reaction mixture into 20 mL water.

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with brine, dry over

. -

Concentrate in vacuo.[4]

-

-

Purification: The product often precipitates upon cooling or trituration with ether. If necessary, flash chromatography (Hexane/EtOAc).

Yield Expectation: >85% isolated yield.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Coupling

When the electrophile is an unactivated aryl bromide or chloride (no electron-withdrawing groups), SNAr fails. Palladium catalysis is required.[5][6]

Materials

-

Substrate: Aryl Bromide (1.0 equiv)[2]

-

Nucleophile: this compound (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: XPhos (4-6 mol%) – Selected for high activity with secondary amines and steric tolerance.

-

Base: Sodium tert-butoxide (

) (1.5 equiv) -

Solvent: Toluene or Dioxane (Dry, degassed).

Step-by-Step Methodology

-

Inert Atmosphere: Purge the microwave vial with Nitrogen or Argon.

-

Catalyst Pre-complexation: Add

and XPhos to the vial. Add 1 mL solvent. Stir for 2 minutes under inert gas (solution turns from dark purple to orange/brown). -

Addition: Add the Aryl Bromide (1.0 mmol), this compound (1.2 mmol), and

(1.5 mmol). -

Dilution: Add remaining solvent (3 mL) to reach a concentration of ~0.2 M.

-

Irradiation:

-

Work-up: Filter through a celite pad to remove Pd black. Concentrate and purify via column chromatography.[4]

Comparative Data Analysis

The following table summarizes the efficiency gains of MW protocols versus traditional thermal methods for this compound functionalization.

| Parameter | Thermal SNAr (Reflux) | MW SNAr (Protocol 1) | Thermal Buchwald | MW Buchwald (Protocol 2) |

| Reaction Time | 12 – 24 Hours | 20 Minutes | 18 – 36 Hours | 10 – 30 Minutes |

| Temperature | 80°C (IPA reflux) | 150°C | 100°C | 110–130°C |

| Yield | 65 – 75% | 85 – 92% | 50 – 70% | 80 – 90% |

| Purity (Crude) | Moderate (Thermal degradation) | High (Cleaner profile) | Low (Catalyst decomp) | High |

| Boc Stability | Risk of deprotection >100°C (long exposure) | Intact (Short exposure) | Variable | Intact |

Visualization of Workflows

Alogliptin Synthesis Pathway (SNAr)

This diagram illustrates the convergent synthesis of the Alogliptin scaffold using the microwave protocol.

Caption: Figure 1: Microwave-assisted SNAr workflow for Alogliptin intermediate synthesis.

Decision Logic: Reaction Selection

A logical guide for selecting the correct protocol based on the electrophile.

Caption: Figure 2: Decision matrix for selecting SNAr vs. Buchwald-Hartwig protocols.

References

-

Synthesis of Alogliptin (SnAr Mechanism)

-

Feng, J., et al. (2007). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV.[8] Journal of Medicinal Chemistry.

-

-

Microwave-Assisted Buchwald-Hartwig Amination (General Secondary Amines)

-

Process Chemistry of Alogliptin (Patent Literature)

-

Microwave Effects in Organic Synthesis

- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

Sources

- 1. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 10. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

Validation & Comparative

1H NMR Interpretation of (R)-3-Boc-aminopiperidine: A Comparative Guide to Structural Validation

Topic: 1H NMR Interpretation of (R)-3-Boc-aminopiperidine Spectrum Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

This compound (tert-butyl (R)-piperidin-3-ylcarbamate) is a critical chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin.[1][2] However, its NMR characterization is notoriously deceptive due to three converging factors: carbamate rotamerism , piperidine ring inversion , and regioisomeric ambiguity (exocyclic vs. endocyclic protection).[1]

This guide compares the two dominant analytical approaches—Routine Ambient NMR (CDCl₃) versus Advanced Structural NMR (DMSO-d₆ + VT) —and provides a definitive protocol for distinguishing the target molecule from its common impurities.[1]

Part 1: Structural Dynamics & The "Blurry" Spectrum[1]

Before interpreting the peaks, one must understand the dynamic equilibrium that causes signal broadening.[1] Unlike rigid systems, this compound exists in a flux of conformational states.

The Dynamic Equilibrium

The Boc group on the exocyclic amine creates restricted rotation around the N-C(O) bond, generating s-cis and s-trans rotamers.[1] Simultaneously, the piperidine ring undergoes chair-chair interconversion.

Figure 1: Conformational dynamics leading to signal broadening. At room temperature, the exchange rate is often comparable to the chemical shift difference, resulting in "decoalescence" or broadening.[1]

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons (NH) and the resolution of the chiral center methine proton.[1]

Method A: Routine Screening (CDCl₃) vs. Method B: Structural Validation (DMSO-d₆)[1]

| Feature | Method A: CDCl₃ (Ambient) | Method B: DMSO-d₆ (Ambient) |

| Primary Use | Quick purity check, solvent removal verification.[1] | Full structural assignment, diastereomer checks. |

| Amide NH (Boc) | Broad/Invisible. Often exchanges with trace water or overlaps.[1] | Sharp Doublet (~6.8 ppm). Shows coupling to H3.[1] |

| Ring NH (Free) | Broad singlet (~1.5-2.0 ppm).[1] | Broad, but distinct from water.[1] |

| H3 (Methine) | Multiplet, often obscured by solvent/water.[1] | Distinct multiplet, crucial for determining substitution.[1] |

| Rotamer Effect | Severe broadening often observed. | Rotamers often distinct or sharper due to polarity. |

| Water Signal | ~1.56 ppm (overlaps with ring protons).[1] | ~3.33 ppm (can overlap with H3, requires dry solvent).[1] |

Detailed Chemical Shift Assignment (Comparison)

The following data assumes the free base form. Note that the HCl salt will show significant downfield shifts for protons adjacent to the ring nitrogen.[1]

Target Molecule: (R)-3-(Boc-amino)piperidine (Exocyclic Boc)[1]

| Proton Position | Multiplicity | δ (ppm) in CDCl₃ | δ (ppm) in DMSO-d₆ | Interpretation Notes |

| Boc (t-Bu) | Singlet (9H) | 1.44 | 1.38 | Strong diagnostic singlet.[1] |

| H-3 (Chiral) | Multiplet (1H) | 3.55 - 3.70 | 3.35 - 3.50 | The "fingerprint" of the chiral center. |

| NH (Boc) | Broad (1H) | 4.80 - 5.20 (or missing) | 6.75 - 6.90 (d) | DMSO stabilizes the H-bond, revealing the doublet.[1] |

| H-2 (Ring) | Multiplet (2H) | 2.80 - 3.10 | 2.65 - 2.90 | Alpha to free amine.[1] Distinctly upfield from H-3. |

| H-6 (Ring) | Multiplet (2H) | 2.50 - 2.70 | 2.35 - 2.55 | Alpha to free amine.[1] |

| H-4, H-5 | Multiplet (4H) | 1.40 - 1.80 | 1.20 - 1.60 | Ring methylene envelope.[1] |

| NH (Ring) | Broad (1H) | 1.50 - 2.20 | 2.00 - 2.50 | Exchanges rapidly; position varies with concentration.[1] |

Critical Alert (Regioisomer Check): If you observe a multiplet at 3.80–4.10 ppm (integrating to 2H) and the loss of the upfield H-2/H-6 signals, you likely have 1-Boc-3-aminopiperidine (Boc on the ring nitrogen).[1] This is the most common synthetic error.

Part 3: Variable Temperature (VT) NMR Validation

When rotamers cause peak splitting (appearing as a 60:40 or 70:30 mixture of peaks), researchers often incorrectly assume the presence of impurities.[1] VT-NMR proves that these are dynamic isomers of the same molecule.

Experimental Protocol:

-

Preparation: Dissolve 10 mg sample in 0.6 mL DMSO-d₆.

-

Baseline: Acquire spectrum at 298 K (25°C). Note split peaks (especially Boc or H-3).[1]

-

Heating: Increase probe temperature to 343 K (70°C) or 373 K (100°C).

-

Observation:

Part 4: Enantiomeric Purity Assessment (R vs S)

Standard NMR cannot distinguish (R) from (S).[1] To validate the "R" designation without HPLC, use Chiral Solvating Agents (CSAs) .[1]

Recommended Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's Acid Chloride.[1]

Workflow:

-

Take 1H NMR of the pure compound in CDCl₃.

-

Add 2.0 equivalents of the Chiral Shift Reagent.

-

Observe the Boc singlet or H-3 methine .

Part 5: Experimental Protocols

Protocol 1: Optimal Sample Preparation for Structural Assignment

Use this for publication-quality data.[1]

-

Drying: Ensure the sample is free of residual solvents (EtOAc/DCM) which can overlap with ring protons.[1] Dry under high vacuum (< 1 mbar) for 4 hours.

-

Solvent: Use DMSO-d₆ (99.9% D) from a fresh ampoule to minimize water peak at 3.33 ppm.

-

Concentration: 10–15 mg in 0.6 mL solvent. High concentration increases viscosity and broadening; too low (<2 mg) loses the NH signal.[1]

-

Acquisition:

-

Relaxation delay (d1): 2.0 seconds (essential for accurate integration of the Boc vs Ring protons).[1]

-

Scans: 32 or 64.

-

Temperature: 298 K.

-

Protocol 2: Diagnostic Workflow

Figure 2: Diagnostic decision tree for validating this compound.

References

-

Beilstein Journals. (2014). Chromatographically separable rotamers of an unhindered amide.[4] Beilstein J. Org. Chem. 10, 774–783.[1] Link

-

National Institutes of Health (PubChem). (2025).[1] 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041.[1][5] PubChem Database. Link[1]

-

Royal Society of Chemistry. (2018).[1] Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR. RSC Advances. Link

-

Reich, H. J. (2024).[1] Boc-Amine Chemical Shifts and Rotamers. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Link

-

Sigma-Aldrich. (2025).[1] (R)-3-(Boc-amino)piperidine Product Specification and Spectral Data. Merck KGaA. Link[1]

Sources

- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 3. Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Chromatographically separable rotamers of an unhindered amide [beilstein-journals.org]

- 5. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative Analysis: Optical Rotation vs. Chiral HPLC for (R)-3-Boc-aminopiperidine Purity Assessment

Executive Summary & Molecule Identification

In the synthesis of DPP-4 inhibitors (e.g., Alogliptin, Linagliptin), (R)-3-Boc-aminopiperidine is a critical chiral building block. However, its structural nomenclature often leads to confusion, and its optical rotation (OR) is notoriously sensitive to environmental conditions.

This guide compares the traditional Polarimetric Method (OR) against the quantitative Chiral HPLC Method , establishing why OR should function only as a preliminary screening tool, while HPLC remains the non-negotiable standard for release testing.

Structural Disambiguation (Critical)

Before analyzing methods, we must define the target. "3-Boc-aminopiperidine" implies the Boc group protects the exocyclic amine, leaving the piperidine nitrogen free.

-

CAS: 309956-78-3

-